molecular formula C14H21N3OS B269414 N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide

N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide

Cat. No.: B269414
M. Wt: 279.4 g/mol
InChI Key: TZICSILSGRXFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide is a chemical compound that belongs to the class of N-tert-butyl amides. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure features a benzamide core with a tert-butyl group and an ethylcarbamothioyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and can be performed under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions .

Industrial Production Methods

Industrial production of N-tert-butyl amides typically involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. The use of solvent-free conditions and mild reaction temperatures is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.4 g/mol

IUPAC Name

N-tert-butyl-2-(ethylcarbamothioylamino)benzamide

InChI

InChI=1S/C14H21N3OS/c1-5-15-13(19)16-11-9-7-6-8-10(11)12(18)17-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,19)

InChI Key

TZICSILSGRXFPH-UHFFFAOYSA-N

SMILES

CCNC(=S)NC1=CC=CC=C1C(=O)NC(C)(C)C

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

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